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p-Tolyl disulfide

Cat. No.: B093600
CAS No.: 103-19-5
M. Wt: 246.4 g/mol
InChI Key: TZOVOULUMXXLOJ-UHFFFAOYSA-N
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Description

Overview of Disulfide Chemistry in Advanced Systems

The disulfide bond (S-S) is a pivotal functional group in chemistry and biology. benthamscience.com Its unique chemical and biophysical properties make it a key structural element in bioactive proteins, peptides, and other materials. benthamscience.comannualreviews.org In protein biophysics, disulfide bonds are crucial for protein folding and enhancing thermodynamic stability. annualreviews.orgrsc.org They can also impart specific mechanical properties to proteins that respond to tensile forces or prevent aggregation by securing polypeptide flaps to the protein surface. annualreviews.org

The dynamic nature of the disulfide bond allows for its cleavage and formation under specific redox conditions, a property extensively exploited in the development of advanced materials and systems. rsc.orgresearchgate.net In materials science, disulfide bonds are incorporated into polymers to create responsive materials. Disulfide-containing amphiphiles, for instance, are widely used to construct nanostructures that can be degraded in the presence of intracellular glutathione (B108866). rsc.orgresearchgate.net This redox-responsive behavior is particularly valuable in the biomedical field for creating drug and gene delivery vehicles that can release their therapeutic cargo in specific cellular environments. rsc.org

In organic synthesis, disulfide chemistry is fundamental. Disulfides serve as important reagents and intermediates. guidechem.com Recent advancements have focused on developing innovative methods for the efficient and selective synthesis of both symmetrical and unsymmetrical disulfides, utilizing techniques like visible-light photocatalysis and transition-metal catalysis. rsc.org These methods offer mild reaction conditions and high functional group tolerance, expanding the toolkit available to synthetic chemists for constructing complex molecules. rsc.org

Historical Context of p-Tolyl Disulfide Investigations

Investigations into this compound date back to foundational studies in organic sulfur chemistry. Early research focused on its synthesis and characterization. One of the classical methods for its preparation involves the reaction of p-toluenethiol with an oxidizing agent. For example, p-toluenesulfenyl chloride, which can be prepared by treating p-toluenethiol with chlorine, can be a precursor where the formation of this compound occurs as a related product. orgsyn.org

Another established synthetic route involves the reduction of p-toluenesulfonyl derivatives. For instance, the reduction of p-toluenesulfonyl iodide with hydriodic acid was shown to produce di-p-tolyl disulfide in a good yield. oup.com Similarly, the reaction of p-toluenesulfonyl chloride with a reducing agent in the presence of a catalyst like sodium iodide has been a documented method for its synthesis. prepchem.com A 1981 paper in The Journal of Organic Chemistry also provides a reference for its synthesis. chemicalbook.com

Early purification techniques for this compound involved crystallization from solvents like methanol (B129727) (MeOH) or purification by chromatography on alumina (B75360) using hexane (B92381) as the eluent, followed by vacuum distillation. chemicalbook.comguidechem.com These fundamental studies laid the groundwork for understanding the reactivity and properties of this compound, enabling its use in more complex applications in subsequent decades.

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is diverse, with investigations spanning organic synthesis, materials science, and computational chemistry. It is often employed as a sulfur transfer reagent in organic reactions. guidechem.com

A significant area of recent research involves the heterolytic cleavage of the disulfide bond. Studies have shown that frustrated Lewis pairs (FLPs), such as tBu₃P/B(C₆F₅)₃, can react with this compound to cleave the S-S bond, forming phosphonium (B103445) borate (B1201080) salts. acs.orgnih.gov These investigations provide fundamental insights into the reactivity of disulfides and their potential for activating small molecules.

In the field of materials science, this compound has emerged as a compound of interest for energy storage applications. It has been explored as an electrolyte additive in lithium-ion batteries to enhance high-voltage performance. mdpi.com The ability of organic disulfides to withstand high stress and undergo conformational changes makes them potential candidates for improving battery stability and longevity. mdpi.com

Computational studies, particularly using density functional theory (DFT), have been employed to investigate the behavior of this compound under extreme conditions. Research has focused on its phase transitions and stability under high pressure, revealing the existence of multiple polymorphs (α, β, and γ phases). mdpi.comdiva-portal.org These theoretical studies help to understand the material's properties at a molecular level and predict its behavior in various applications. mdpi.comdiva-portal.org

Furthermore, this compound is used as a substrate or catalyst in the development of new synthetic methodologies. For example, it has been used in studies of visible-light-mediated oxidative cleavage of C=C bonds, where it acts as a photocatalyst. tue.nl It is also a product in novel synthetic reactions, such as the iodine-mediated formation from ethyl p-toluenesulfinate. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
IUPAC Name 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene nih.gov
Synonyms Di-p-tolyl disulfide, Bis(4-methylphenyl) disulfide nih.govguidechem.com
CAS Number 103-19-5 molbase.comchemicalbook.comguidechem.com
Molecular Formula C₁₄H₁₄S₂ sigmaaldrich.comnih.govmolbase.com
Molecular Weight 246.39 g/mol sigmaaldrich.commolbase.comchemeo.com
Appearance Colorless to light yellow crystalline solid molbase.comchemicalbook.comguidechem.com
Melting Point 43-46 °C (lit.) sigmaaldrich.commolbase.comchemicalbook.comchemsrc.com
Boiling Point 349.5 °C at 760 mmHg molbase.com
Density 1.17 g/cm³ molbase.com

| InChI Key | TZOVOULUMXXLOJ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Selected Research Findings on this compound

Research Area Finding Significance Reference
Frustrated Lewis Pairs The FLP tBu₃P/B(C₆F₅)₃ reacts with this compound to give [tBu₃P(S-p-tolyl)][(p-tolylS)B(C₆F₅)₃]. Demonstrates heterolytic cleavage of the S-S bond, offering new reaction pathways. acs.orgnih.gov
Materials Science Used as an electrolyte additive to improve high-voltage performance in batteries. Potential application in next-generation energy storage devices due to its ability to handle stress. mdpi.com
Photocatalysis Can act as a photocatalyst for the aerobic oxidative cleavage of C=C bonds under visible light. Shows potential for disulfides in developing mild and practical methods for organic transformations. tue.nl
Computational Chemistry DFT calculations revealed phase transitions between α, β, and γ polymorphs under high pressure and temperature. Provides fundamental understanding of the material's stability and conformational changes under stress. mdpi.comdiva-portal.org

| Organic Synthesis | Synthesized from p-toluenesulfonyl chloride and ethyl potassium xanthogenate. | Provides novel and efficient methods for the synthesis of symmetrical disulfides. | thieme-connect.com |

Table 3: Compound Names Mentioned in the Article

Compound Name Systematic or Common Name(s)
This compound 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene, Di-p-tolyl disulfide
Glutathione
p-Toluenethiol 4-Methylbenzenethiol
p-Toluenesulfenyl chloride
Chlorine
p-Toluenesulfonyl iodide
Hydriodic acid
p-Toluenesulfonyl chloride Tosyl chloride
Sodium iodide
Methanol MeOH
Hexane
Tris(pentafluorophenyl)borane B(C₆F₅)₃
Tri-tert-butylphosphine tBu₃P
Ethyl p-toluenesulfinate
Iodine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14S2 B093600 p-Tolyl disulfide CAS No. 103-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)disulfanyl]benzene
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InChI

InChI=1S/C14H14S2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
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InChI Key

TZOVOULUMXXLOJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14S2
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DSSTOX Substance ID

DTXSID8021852
Record name bis(4-Methylphenyl) disulfide
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Molecular Weight

246.4 g/mol
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Physical Description

White to light yellow powder and chunks with a stench; [Acros Organics MSDS]
Record name p-Tolyl disulfide
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CAS No.

103-19-5
Record name p-Tolyl disulfide
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Synthetic Methodologies and Reaction Mechanisms

Classical Synthetic Routes for p-Tolyl Disulfide

Traditional methods for synthesizing this compound are well-established and often rely on foundational reactions in organic chemistry, including nucleophilic substitution, Grignard reagents, and the oxidation of thiols.

Nucleophilic Substitution Reactions

The formation of a disulfide bond can be accomplished via nucleophilic substitution, a fundamental reaction class in organic chemistry. In this context, a p-toluenethiolate anion acts as the nucleophile, attacking an electrophilic sulfur atom. For instance, the reaction of sodium p-toluenethiolate with p-toluenesulfenyl chloride results in the formation of this compound and sodium chloride. The thiolate, a potent nucleophile, displaces the chloride leaving group on the sulfenyl chloride, effectively creating the sulfur-sulfur bond. This SN2-type mechanism is a direct and efficient pathway for constructing the disulfide linkage.

Grignard Reagent Approaches with Sulfur Dichloride

Organometallic compounds, specifically Grignard reagents, provide another classical route to disulfide synthesis. The p-tolylmagnesium bromide Grignard reagent can be prepared from the reaction of p-bromotoluene with magnesium metal. tcichemicals.comsigmaaldrich.comsigmaaldrich.com This organometallic species then serves as a source of a nucleophilic p-tolyl group.

While reacting Grignard reagents with elemental sulfur is a common method to produce thiolates, which can then be oxidized, a more direct approach involves sulfur chlorides. The reaction of p-tolylmagnesium bromide with sulfur dichloride (SCl₂) can be used to form this compound. In this process, two equivalents of the Grignard reagent react with one equivalent of sulfur dichloride. The nucleophilic tolyl groups displace both chloride ions from the sulfur dichloride, directly forming the disulfide bond and magnesium bromide as a byproduct. Careful control of stoichiometry is crucial to prevent the formation of undesired side products.

Oxidation of p-Tolyl Thiols

The most common and straightforward method for synthesizing symmetrical disulfides like this compound is the oxidation of the corresponding thiol, in this case, p-tolyl thiol (also known as 4-methylbenzenethiol). nih.gov This process involves the coupling of two thiol molecules through the formation of a disulfide bond, with the concurrent removal of two hydrogen atoms.

A wide array of oxidizing agents can facilitate this transformation, including:

Air/Oxygen: In the presence of a base or a catalyst, atmospheric oxygen can serve as a green and inexpensive oxidant. rsc.org

Halogens: Iodine (I₂) is frequently used for mild and selective oxidation of thiols.

Peroxides: Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant that can be used, often with a catalyst like iodide ions. organic-chemistry.org

Metal Catalysts: Transition metal complexes can catalyze the oxidative coupling of thiols. organic-chemistry.org

Sulfoxides: Dimethyl sulfoxide (B87167) (DMSO) can act as the oxidant, particularly when activated by an acid or catalyst. organic-chemistry.org

The choice of oxidant and reaction conditions can be tailored to the substrate's sensitivity and desired reaction scale. For many applications, this direct oxidation pathway remains the most practical and efficient method for preparing this compound. rsc.orgorganic-chemistry.org

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for disulfide synthesis. These strategies often offer milder reaction conditions, improved functional group tolerance, and novel mechanistic pathways, avoiding the need for odorous thiols or harsh oxidants.

Tetrabutylammonium (B224687) Iodide (TBAI)/H₂SO₄ Reduction System from Sodium Sulfinates

An innovative approach for synthesizing this compound utilizes sodium p-toluenesulfinate as the starting material in a system catalyzed by tetrabutylammonium iodide (TBAI) with sulfuric acid (H₂SO₄). beilstein-journals.orgbeilstein-journals.org This method is advantageous as it circumvents the use of thiols and external redox reagents, relying on the more stable and easier-to-handle sodium sulfinates. beilstein-journals.org

The reaction proceeds by treating sodium p-toluenesulfinate with TBAI and H₂SO₄ in a solvent like dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgresearchgate.net Mechanistic studies suggest that the reaction involves the formation of a thiosulfonate intermediate, which plays a crucial role in the pathway to the final disulfide product. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction conditions, including the choice of acid and catalyst, have been optimized to achieve high yields. researchgate.net

EntryAcidCatalystTemperature (°C)Yield (%)
1H₂SO₄TBAI12067
2TFATBAI12031
3HClTBAI12033
4H₂SO₄TBAI10060
5H₂SO₄TBAI800
6H₂SO₄None1200
7H₂SO₄KI12070

Radical Coupling Pathways via N-Anomeric Amides

A novel and mild method for the synthesis of disulfides, including this compound, involves a radical coupling pathway facilitated by N-anomeric amides, such as Levin's reagent. nih.govrsc.org This strategy represents the first application of N-anomeric amides in disulfide synthesis and is notable for proceeding efficiently at room temperature without the need for any metals or additives. nih.govsemanticscholar.org

The proposed mechanism begins with a nucleophilic substitution of the p-tolyl thiol on the N-anomeric amide to form an intermediate. nih.gov This intermediate then undergoes homolysis of its carbon-nitrogen bond to generate a p-toluenethiyl radical. nih.govsemanticscholar.org The final step is the self-coupling of two of these p-toluenethiyl radicals to form the stable this compound product. nih.gov

The involvement of a radical mechanism was supported by experiments where the addition of a radical scavenger, 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO), significantly suppressed the reaction yield from 94% to 16%. nih.govsemanticscholar.org This approach is distinguished by its mild conditions, excellent functional group tolerance, and high yields for a broad scope of aromatic and aliphatic thiols. nih.govrsc.org

Table 2: Investigation of N-Anomeric Amide Reagents for Radical Coupling semanticscholar.orgresearchgate.net

EntryN-Anomeric Amide (equiv.)SolventTime (h)Yield (%)
1NoneMeCN40
22a (1.0)MeCN458
32a (1.2)MeCN473
42b (1.2)MeCN494
52c (1.2)MeCN425
62b (1.2)THF476

Note: 2a, 2b, and 2c represent N-anomeric amides with different electronic substituents.

Electrochemical Methods for Disulfide Formation

Electrochemical methods offer an alternative route for the synthesis of disulfides, including this compound, often proceeding under mild conditions without the need for conventional oxidizing agents. beilstein-journals.org These techniques typically involve the anodic oxidation of the corresponding thiol, in this case, p-toluenethiol. The process relies on the removal of electrons from the thiol molecules at the anode surface, leading to the formation of thiyl radicals. These radicals then couple to form the disulfide bond.

The efficiency and selectivity of electrochemical disulfide synthesis can be influenced by several factors, including the electrode material, the solvent and supporting electrolyte, and the applied potential. For instance, the electrochemical regioselective C(sp2)-H selenylation and sulfenylation of substituted 2-amino-1,4-naphthoquinones can utilize 4-Methylphenyl Disulfide. chemicalbook.com

Recent advancements have also explored electrochemically-initiated ring-opening polymerization of cyclic trisulfide monomers to yield well-defined, linear poly(trisulfides). researchgate.net While not a direct synthesis of this compound, this demonstrates the utility of electrochemical approaches in forming sulfur-sulfur bonds in a controlled manner. researchgate.net

Catalytic Oxidation Approaches

Catalytic oxidation provides an efficient and often environmentally benign pathway for the synthesis of this compound from p-toluenethiol. A variety of catalysts and oxidants have been employed to facilitate this transformation.

One common approach involves the use of metal-based catalysts. For example, Fe(Pc)-catalyzed aerobic oxidation of thiols has been shown to be effective for the synthesis of S-S bonds. nih.gov In this process, the catalyst activates molecular oxygen, which then serves as the terminal oxidant to convert the thiol to the disulfide.

Non-metallic catalytic systems have also been developed. A notable example is the use of a catalytic amount of iodide ion or iodine in conjunction with hydrogen peroxide as the oxidant. researchgate.net This method is considered mild and environmentally friendly. The proposed mechanism involves the oxidation of the iodide ion by hydrogen peroxide to form a reactive iodine species, which then oxidizes the thiol to the disulfide, regenerating the iodide ion in the process. researchgate.net

Visible-light-promoted, catalyst-free conditions have also been demonstrated for the self-coupling of thiols in the presence of an ambient atmosphere, offering a green alternative for disulfide synthesis. nih.gov

The following table summarizes selected catalytic oxidation methods for the synthesis of disulfides:

Catalyst/Oxidant SystemSubstrateProductYield (%)Reference
I₂/DMSOThiolsDisulfides- nih.gov
Fe(Pc)/O₂ThiolsDisulfides- nih.gov
H₂O₂/Iodide ionThiolsDisulfidesGood researchgate.net
Visible light/airThiolsDisulfides- nih.gov

Sulfenylation of Enaminones

The sulfenylation of enaminones represents a valuable method for the formation of carbon-sulfur bonds, and in some contexts, can be related to the chemistry of this compound. Enaminones are versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net

A direct sulfenylation of enaminones can be achieved using a sulfenylating agent. For instance, the reaction of enaminones with thiols in the presence of N-chlorosuccinimide (NCS) leads to the formation of sulfenyl enaminones. nih.gov In this reaction, it is proposed that NCS reacts with the thiol (e.g., p-thiocresol) to generate a sulfenyl chloride intermediate (e.g., p-tolyl hypochlorothioite), which then undergoes nucleophilic attack by the enaminone. nih.govacs.org

It is important to note that this compound itself is generally not a direct reagent for the sulfenylation of enaminones under mild conditions. acs.org The disulfide bond is relatively stable and requires activation, such as prolonged heating or the use of external oxidants, to achieve sulfenylation. acs.org

Formation from Sulfinate Esters

This compound can be synthesized from sulfinate esters, such as ethyl p-toluenesulfinate. One reported method involves heating the sulfinate ester with iodine in acetonitrile (B52724) at 140 °C, which was confirmed by LC-MS analysis to yield di-p-tolyl disulfide. rsc.org

Another approach involves the reaction of sulfinate esters with potassium iodide in the presence of formic acid. rsc.org This method provides a route to disulfides from sulfinate esters.

Mechanistic Investigations of this compound Formation

Proposed Radical Intermediates in Coupling Reactions

The formation of this compound through various synthetic routes is often proposed to proceed via radical intermediates, specifically the p-toluenethiyl radical (p-CH₃C₆H₄S•). Evidence for the involvement of these radical species has been gathered through mechanistic studies, including radical scavenger experiments.

In one such study, the transformation of p-toluenethiol to this compound was significantly inhibited by the presence of 2,2,6,6-tetramethylpiperidine N-oxide (TEMPO), a well-known radical scavenger. nih.gov The yield of the disulfide dropped from 94% to 16% in the presence of TEMPO. Furthermore, the adduct of the p-toluenethiyl radical with TEMPO was identified by GC-MS, providing strong evidence for the generation of the thiyl radical during the reaction. nih.gov

A proposed mechanism involves the initial reaction of the thiol with a reagent to form an intermediate that undergoes homolysis of a carbon-nitrogen bond to generate the p-toluenethiyl radical. This radical then undergoes self-coupling to form the target this compound. nih.gov

Thiyl radicals are known to be versatile reactive intermediates and can be generated through various methods, including photolysis, radiolysis, or single-electron oxidation of thiols. mdpi.com Once formed, these radicals readily participate in coupling reactions to form the stable disulfide bond.

Thiosulfonate Intermediacy

In certain synthetic pathways leading to this compound, the intermediacy of a thiosulfonate species (S-p-tolyl 4-methylbenzenethiosulfonate) has been proposed and supported by experimental evidence. beilstein-journals.orguantwerpen.be

One such reaction is the synthesis of symmetrical disulfides from sodium sulfinates catalyzed by tetrabutylammonium iodide (TBAI). beilstein-journals.org In this process, it was observed that at a lower temperature (80 °C), no disulfide product was formed, but a high yield (85%) of the corresponding thiosulfonate was obtained. This suggests that the thiosulfonate is a key intermediate in the reaction pathway. When the reaction temperature is raised, the thiosulfonate is then converted to the disulfide. beilstein-journals.org

Further evidence for the intermediacy of thiosulfonates comes from control experiments where an asymmetric thiosulfonate was used as the substrate. This resulted in a mixture of three different disulfides, indicating that the thiosulfonate undergoes cleavage and subsequent dimerization to form the disulfide products. beilstein-journals.org

The formation of thiosulfonates can also occur from the disproportionation of sulfinic acids under acidic conditions. rsc.org These thiosulfonates can then serve as precursors to disulfides in subsequent reaction steps. oregonstate.edu The reaction of thiols with thiosulfonates is a known method for disulfide bond formation. researchgate.net

Antimony Redox Catalysis (Sb(I)/Sb(III) Cycling) in Hydroboration

A novel synthetic methodology leveraging an antimony redox catalytic cycle has been developed for the hydroboration of organic disulfides, including this compound. acs.orgfigshare.comnih.gov This process is distinguished by its unique use of Sb(I)/Sb(III) redox cycling, a mechanism that emulates transition metal catalysis. acs.orgfigshare.comnih.gov

The catalytic cycle is initiated by the reaction of a stibinidene, ArSbI (where Ar = [2,6-(tBuN═CH)2-C6H3]), with this compound (S2Tol2). acs.orgfigshare.comnih.gov This reaction proceeds via oxidative addition to form the antimony(III) species, ArSbIII(STol)2. acs.orgfigshare.comnih.gov Subsequent treatment of this complex with a hydroborating agent, such as pinacolborane, facilitates ligand metathesis and reductive elimination, regenerating the active Sb(I) catalyst and producing the corresponding thiol and a sulfidoborate. acs.orgfigshare.comnih.gov

Oxidative Addition: The low-valent Sb(I) species reacts with this compound, leading to the formation of a higher oxidation state Sb(III) complex.

Ligand Metathesis: The hydroborating agent interacts with the Sb(III) complex.

Reductive Elimination: This step regenerates the Sb(I) catalyst and yields the final hydroboration products.

This antimony-catalyzed hydroboration has been shown to be effective for a range of organic disulfides. The reaction of various diaryl disulfides with pinacolborane in the presence of the antimony catalyst demonstrates the versatility of this method.

Table 1: Antimony-Catalyzed Hydroboration of Various Diaryl Disulfides
DisulfideProduct (Thiol)Yield (%)
Di-p-tolyl disulfidep-thiocresol95
Di-o-tolyl disulfideo-thiocresol93
Di-m-tolyl disulfidem-thiocresol96
Diphenyl disulfideThiophenol94
Bis(4-methoxyphenyl) disulfide4-methoxythiophenol92
Bis(4-chlorophenyl) disulfide4-chlorothiophenol91

The thiophenols and sulfidoborates generated from this catalytic hydroboration of disulfides can further react in situ with α,β-unsaturated carbonyl compounds. acs.orgnih.gov In these tandem reactions, the stibinidene not only acts as a redox catalyst but also as a base catalyst, showcasing the versatility of antimony catalysis in organic synthesis. acs.orgnih.gov

Computational Chemistry and Theoretical Studies

Polymorphism and Thermodynamic Stability of p-Tolyl Disulfide

The existence of multiple crystalline forms, or polymorphs, of this compound (α, β, and γ) has been a key area of investigation. Computational models have been crucial in understanding the stability relationships between these forms, especially under non-ambient conditions. mdpi.com The molecule is noted for its exceptional conformational flexibility, particularly in the C–S–S–C bridge, which is central to its polymorphic behavior. acs.org

A combination of Force Field (FF) and periodic Density Functional Theory (DFT) methods has been employed to evaluate the thermodynamic stability of the three known polymorphs of this compound. mdpi.comdiva-portal.org FF methods, as implemented in software like CrystalExplorer, are used to calculate lattice energies by summing pairwise intermolecular interaction energies. mdpi.com Periodic DFT calculations, performed using packages such as VASP, provide a more rigorous quantum mechanical treatment of the crystalline solid, allowing for the calculation of enthalpies and Gibbs free energies. mdpi.comresearchgate.net

In one approach, the ωB97XD/6-31G* functional has been specifically used to calculate lattice parameters, Gibbs free energies, and vibrational spectra for the α, β, and γ phases. nih.govmdpi.com Another study utilized the B3LYP/6-31G(d,p) level of theory for FF-based methods and periodic DFT to assess stability as a function of pressure. mdpi.com These computational techniques are essential for modeling the behavior of molecular crystals under high pressure and for understanding the driving forces behind phase transitions. mdpi.comresearchgate.net

Computational studies have systematically evaluated the stability of this compound polymorphs across a range of pressures, refining the phase diagram. mdpi.com At ambient pressure, the α form is the most thermodynamically stable. researcher.liferesearchgate.netnih.gov As pressure increases, phase transitions occur. DFT calculations predict that the α → γ transition occurs at approximately 0.35-0.44 GPa, and the α → β transition takes place at around 0.65-1.45 GPa. nih.govdiva-portal.org These theoretical values align closely with experimental observations of 0.45 GPa and 1.6 GPa, respectively. mdpi.comdiva-portal.org

The γ phase becomes the most stable form at pressures above ~0.34 GPa and remains so up to at least 3.0 GPa. mdpi.comdiva-portal.org This enhanced stability is attributed to the higher compressibility of the γ phase. mdpi.comdiva-portal.org In contrast, the β phase is considered metastable throughout the entire 0.0 to 3.0 GPa pressure range. mdpi.comdiva-portal.org No direct phase transition between the β and γ polymorphs has been observed experimentally or predicted computationally within the studied pressure ranges. mdpi.comnih.govmdpi.com

Table 1: Calculated Thermodynamic Stability Ranges of this compound Polymorphs
PolymorphPressure Range (GPa)Stability StatusSupporting Citation
α-form0.0 – 0.34Most Stable mdpi.comdiva-portal.org
β-form0.0 – 3.0Metastable mdpi.comdiva-portal.org
γ-form0.34 – 3.0Most Stable mdpi.comdiva-portal.org

The polymorphism in this compound is an example of a system containing both "conventional" and "hidden" polymorphs. mdpi.comdiva-portal.org The α → β transition is classified as a conventional solid-solid phase transition, where one crystalline form transforms directly into another under pressure. mdpi.comacs.org

In contrast, the γ polymorph is described as a "hidden" form. mdpi.comdiva-portal.org This is because it cannot be obtained through a direct solid-solid transformation from the α or β phases under experimental conditions. acs.org Instead, the γ phase is only accessible through recrystallization from a solution at elevated pressures (above 0.45 GPa). mdpi.comacs.org The inability to form the γ phase via a solid-state transition highlights the kinetic barriers that can prevent a system from reaching its most thermodynamically stable state. mdpi.com

Theoretical calculations have been used to estimate the energy barriers for the transitions between polymorphs. These transition state (TS) energies provide insight into the kinetics of the phase changes. The energy barriers for the experimentally observed α → β and the pressure-induced α → γ transitions are estimated to be relatively low, not exceeding 5 kJ/mol. mdpi.comdiva-portal.orgresearchgate.net

Conversely, the transition from the metastable β phase to the more stable γ phase is kinetically hindered by a significantly higher energy barrier. mdpi.com The calculated TS energy for the β → γ transition is no less than 18 kJ/mol. mdpi.comdiva-portal.orgdiva-portal.org This large kinetic barrier explains why this transition is not observed experimentally, even though the γ phase is thermodynamically more favorable than the β phase at higher pressures. mdpi.comdiva-portal.org

Table 2: Estimated Transition State (TS) Energies for Polymorphic Transitions
Phase TransitionEstimated TS Energy (kJ/mol)Experimental ObservationSupporting Citation
α → β≤ 5Observed mdpi.comdiva-portal.orgresearchgate.net
α → γ≤ 5Observed (via recrystallization) mdpi.comdiva-portal.orgresearchgate.net
β → γ≥ 18Not Observed mdpi.comdiva-portal.orgdiva-portal.org

The relative stability of the this compound polymorphs is determined by their Gibbs free energy (G). nih.gov Computational studies calculate G (often approximated by enthalpy, H, in solid-state pressure studies) for each polymorph as a function of pressure and temperature to construct a thermodynamic phase diagram. mdpi.comnih.gov By comparing the Gibbs free energies, it has been confirmed that the α phase is the most stable structure at ambient temperature and standard atmospheric pressure. researcher.lifenih.gov

Calculations show how the free energies of the different phases change relative to one another with increasing pressure. mdpi.com The crossing of the Gibbs free energy curves for two phases indicates a phase transition point. nih.gov For example, the α → γ transition is predicted to occur when Gα = Gγ at ~0.35 GPa and 400 K, while the α → β transition occurs when Gα = Gβ at ~0.65 GPa and 463 K. nih.govmdpi.com These calculations provide a fundamental thermodynamic basis for the experimentally observed pressure-induced phase transformations in the this compound system. mdpi.comacs.org

Molecular Conformation and Aggregation Studies

The polymorphism of this compound is intrinsically linked to the conformational flexibility of its molecules and the different ways they can pack, or aggregate, in a crystal lattice. acs.orgnih.gov High pressure can induce conformational changes that allow for more efficient molecular packing. acs.org

The α phase, stable at ambient conditions, crystallizes in the monoclinic space group P21 and contains one independent, asymmetric molecule (Z' = 1) in the asymmetric unit. acs.orgnih.gov Upon compression to 1.6 GPa, it undergoes a transition to the β phase, which has a triclinic space group (P1). acs.org A key feature of the β phase is the presence of two symmetry-independent molecules, A and B, in the asymmetric unit (Z' = 2), each with a distinct conformation. acs.orgnih.gov This differentiation allows the structure to better accommodate the strains of intermolecular contacts at high pressure. acs.org The γ phase crystallizes in the monoclinic space group P21/c. mdpi.com

The conformations are defined by the torsion angles along the C-S-S-C bridge. Despite significant differences in these torsion angles between the polymorphs, the dihedral angle between the two tolyl rings within a single molecule remains within a relatively narrow range of 70–90°. acs.org

Table 3: Key Conformational and Crystal Data for this compound Polymorphs
PhaseSpace GroupZ'Dihedral Angle (Tolyl-Tolyl)Supporting Citation
αP21186.56° acs.orgmdpi.comnih.gov
βP1273.39° (Molecule A) 89.44° (Molecule B) acs.orgmdpi.comnih.gov
γP21/c-80.99° acs.orgmdpi.com

Redox Potential and Speciation Modeling

The redox potential of a disulfide bond is a critical parameter that determines its stability and functional role, indicating its tendency to be reduced to its corresponding thiols. nih.gov In cellular environments, these potentials are often measured relative to a standard like glutathione (B108866), with more negative values signifying a more stable disulfide bond that is less prone to undergo thiol-disulfide exchange. nih.gov The redox potentials for disulfide bonds in proteins can vary significantly, ranging from -95 to -470 mV. nih.gov This variation is influenced by several factors, including the local microenvironment, bond-strain energy, and the pKa of the associated thiols. nih.gov

The kinetics of thiol-disulfide exchange reactions are heavily dependent on the pKa of both the attacking (nucleophilic) cysteine thiol and the leaving-group thiol. nih.gov A lower cysteine pKa, which can be caused by stabilizing electron-withdrawing groups or nearby positive charges, increases the rate of this exchange. nih.gov For this compound, the presence of the electron-donating methyl group on the para position of the benzene (B151609) ring influences the electronic environment of the sulfur atoms.

Computational modeling can be employed to predict the redox behavior of this compound. Such models would consider how the molecule behaves in different chemical environments (speciation), for instance, how it interacts with oxidants or reductants. The formation of this compound from p-toluenethiol can occur through oxidation, which may involve the formation of sulfur radicals as intermediates that subsequently couple. researchgate.net The mechanism can be influenced by catalysts and the surrounding medium. researchgate.net Understanding the redox potential is key to predicting the compound's stability and reactivity in various applications, from organic synthesis to materials science.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules like this compound. acs.orgmdpi.com It is particularly valuable for studying the solid-state characteristics and thermodynamic stability of its various crystalline forms, known as polymorphs. researchgate.net The di-p-tolyl disulfide system is a notable example of high-pressure polymorphism, existing in at least three phases: α, β, and γ. researchgate.netmdpi.commdpi.com

Computational studies using DFT, often combined with force field (FF) methods, have been applied to evaluate the thermodynamic stability of these polymorphs as a function of pressure. researchgate.netmdpi.com Research has shown that the α phase is the most stable form at ambient conditions. mdpi.com However, at elevated pressures, phase transitions occur. mdpi.com DFT calculations are used to determine properties such as lattice parameters, Gibbs free energies, and vibrational spectra to predict the conditions under which these transitions happen. mdpi.com

One study, using the ωB97XD/6-31G* functional, calculated the specific pressure and temperature points for these transitions. mdpi.com The transition from the α phase to the β phase was predicted to occur at 0.65 GPa and 463 K, while the transition from the α to the γ phase was found at 0.35 GPa and 400 K. mdpi.com These theoretical investigations help explain the driving forces behind the structural reorganization, identifying, for example, that the higher compressibility of the γ phase is key to its stability at elevated pressures. researchgate.net

Table 1: Calculated Phase Transition Conditions for this compound Polymorphs

Phase Transition Pressure (GPa) Temperature (K)
α → β 0.65 463
α → γ 0.35 400

Data sourced from DFT calculations at the ωB97XD/6-31G functional level. mdpi.com*

Computational Approaches in Self-Healing Materials Research

The reversible nature of the disulfide bond makes this compound and similar aromatic disulfides excellent candidates for developing self-healing polymers. rsc.orgresearchgate.net Computational chemistry provides crucial insights into the mechanisms that enable this healing property. rsc.orgreading.ac.uk Self-healing is often predicated on dynamic covalent chemistry, where bonds can break and reform, allowing a damaged material to repair itself. ehu.esmdpi.com

Theoretical calculations have been instrumental in elucidating the prevalent reaction mechanism responsible for the healing process in disulfide-based materials. rsc.org Studies comparing two potential pathways—metathesis and a radical-mediated mechanism—have concluded that the radical-mediated process is the dominant one. rsc.org This mechanism involves the homolytic cleavage of the sulfur-sulfur (S–S) bond to form two sulfenyl radicals. These radicals can then recombine across the damaged interface to restore the material's integrity. rsc.org

The feasibility of this process is strongly dependent on the S–S bond dissociation energy (BDE). rsc.orgehu.es Computational methods like DFT are used to calculate this energy and to understand how it can be chemically tuned. The introduction of different substituents on the aromatic rings can modulate the S–S bond strength, making radical formation more or less favorable. rsc.org Theoretical results suggest that the energy barriers for the radical recombination reaction are relatively low, indicating that the initial formation of radicals is the key, rate-determining step in the self-healing process. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, identifying electron-rich regions (nucleophilic or attractive to positive charges) and electron-deficient regions (electrophilic or attractive to negative charges). mdpi.comuni-muenchen.de These regions are typically color-coded, with red indicating the most negative potential and blue indicating the most positive potential. mdpi.com

For this compound, an MEP analysis would provide a detailed picture of its reactive sites. The disulfide bond (S-S) itself, with its lone pairs of electrons on the sulfur atoms, would be expected to be a region of negative electrostatic potential, making it susceptible to electrophilic attack. The aromatic rings, enriched with π-electrons, also represent electron-rich areas. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would constitute regions of positive potential.

By identifying these electrophilic and nucleophilic hotspots, MEP analysis helps to understand and predict the noncovalent interactions of this compound with other molecules. mdpi.com This is crucial for applications ranging from drug design, where it can predict interactions with biological targets, to materials science, where it can explain intermolecular forces that govern crystal packing and the properties of polymer composites. acs.orgmdpi.com

Advanced Applications in Materials Science

Role in Energy Storage Technologies

The quest for more efficient and durable energy storage solutions has led researchers to explore novel materials like p-Tolyl disulfide. Its inherent properties make it a promising candidate for improving the performance and longevity of batteries. mdpi.com

Electrolyte Additives in Batteries

This compound is utilized as an electrolyte additive in batteries to enhance high-voltage performance. mdpi.comresearchgate.net Its presence in the electrolyte contributes to the formation of a more stable protective layer, known as the solid electrolyte interphase (SEI), on the surface of the battery's electrodes, particularly the negative electrode. google.com This protective film is crucial for preventing unwanted reactions between the electrode and the electrolyte, which can degrade battery performance over time. Research has shown that organic disulfides, including this compound, can improve the high-voltage capabilities of lithium-ion batteries. researchgate.net

High Load-Bearing Qualities in Energy Devices

One of the key attributes of this compound is its exceptional load-bearing qualities. mdpi.comdntb.gov.ua Organic disulfides have long been recognized for their ability to perform well under high-pressure conditions, a characteristic that is now being leveraged in energy storage devices. mdpi.com This property is linked to the strength of the S-S bond and the molecule's ability to undergo conformational changes under stress. mdpi.comacs.org These features make it a valuable component in creating more robust and resilient energy devices. mdpi.com

Stress Compensation and Energy Absorption in Battery Materials

The mechanical stability of battery materials is critical, especially in high-capacity batteries where materials can undergo significant volume changes during charging and discharging. For instance, molybdenum disulfide (MoS₂) can expand by up to 103% upon lithiation, causing stress that affects battery stability and performance. mdpi.comresearchgate.net this compound has demonstrated the ability to compensate for such stresses and absorb the associated energy. mdpi.comresearchgate.net External pressure can trigger conformational changes and phase transitions in this compound molecules, allowing them to absorb mechanical stress without deforming. mdpi.comacs.org This unique mechanochemical behavior helps to maintain the structural integrity of the battery components, thereby increasing stability and extending battery life. mdpi.com

Polymer Chemistry and Material Enhancement

Beyond energy storage, this compound plays a vital role in the field of polymer chemistry, where it is used to improve the properties and durability of various materials.

Cross-linking Agent in Rubber and Plastics

A primary industrial application of this compound is as a cross-linking agent in the production of rubber and plastics. guidechem.com Cross-linking is a process that forms a three-dimensional network structure within the polymer, significantly improving its mechanical properties and heat resistance. guidechem.comlindepolymer.com this compound, also known as PTDS in this context, is used to enhance the durability and performance of a wide range of rubber products. guidechem.com

Vulcanization Accelerator

The effectiveness of vulcanization accelerators is often evaluated based on their activity, which can range from slow to ultra-fast. vagmichemicals.com Binary accelerator systems, which combine two different accelerators, are frequently employed in industrial settings. These systems can prevent premature vulcanization (scorch), shorten the curing time, and improve the mechanical characteristics of the final vulcanized product when compared to using a single accelerator. researchgate.net

Table 1: Common Classes of Vulcanization Accelerators

Accelerator Class Examples General Activity
Guanidines Diphenylguanidine (DPG), Di-o-tolylguanidine (DOTG) Slow
Thiazoles 2-Mercaptobenzothiazole (MBT), Dibenzothiazole disulfide (MBTS) Fast
Sulfenamides N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) Delayed Action
Thiurams Tetramethylthiuram disulfide (TMTD) Very Fast
Dithiocarbamates Zinc dimethyldithiocarbamate (B2753861) (ZDMC) Ultra Fast

This table is for illustrative purposes and does not imply that this compound belongs to these specific classes, but rather provides context for the types of accelerators used in vulcanization.

Dynamic Covalent Chemistry in Self-Healing Polymers

A significant and advanced application of disulfide-containing compounds like this compound is in the field of dynamic covalent chemistry, particularly for the development of self-healing polymers. researchgate.netillinois.edu Dynamic covalent bonds are chemical bonds that can undergo reversible breaking and reformation, often in response to external stimuli such as light or heat. illinois.edumdpi.com

The disulfide bond (S-S) is a prime example of a dynamic covalent bond. researchgate.net It can undergo exchange reactions, such as thiol-disulfide exchange or disulfide-disulfide exchange. mdpi.com This dynamic nature allows a polymer network containing these bonds to rearrange its structure, enabling the material to repair itself after damage. illinois.edu When a crack or scratch occurs, the application of a stimulus like UV light can trigger the disulfide bonds to break and then reform across the damaged interface, effectively healing the material. illinois.edu

Research has shown that incorporating disulfide bonds into polymer backbones can lead to materials with self-healing capabilities. researchgate.net For example, a polyester (B1180765) with disulfide bonds in its main chain demonstrated photoresponsive self-healing. illinois.edu The reshuffling of the disulfide linkages under UV irradiation allowed for the repair of the material. illinois.edu The exchange reactions involving disulfide bonds are a key mechanism for achieving self-healing properties in various polymer systems. researchgate.net

Table 2: Examples of Dynamic Covalent Bonds in Self-Healing Polymers

Dynamic Bond Type Reversible Reaction Stimulus
Disulfide Bond Thiol-disulfide exchange, Disulfide metathesis Light, Heat, pH
Diels-Alder Adducts Diels-Alder and retro-Diels-Alder reactions Heat
Imine Bond Imine exchange Acid catalyst, Heat
Boronic Ester Bond Transesterification Water, pH

This table illustrates various dynamic bonds; this compound's relevance is through its disulfide linkage.

Corrosion Inhibition in Metalworking Fluids

Para-Tolyl disulfide also finds application as a corrosion inhibitor in metalworking fluids. guidechem.com Metalworking fluids are essential in many industrial processes, such as cutting and grinding, to cool and lubricate the workpiece and cutting tool. However, these water-based fluids can also promote corrosion of the metal surfaces.

Corrosion inhibitors are additives that protect metal surfaces from degradation. guidechem.com Para-Tolyl disulfide, when added to metalworking fluids, can form a protective layer on the metal surface, thereby preventing corrosive substances from coming into contact with it. This is particularly important for protecting both ferrous metals like iron and steel, as well as non-ferrous metals. justia.com

The effectiveness of corrosion inhibitors can be attributed to their ability to adsorb onto the metal surface and form a film that acts as a barrier. Various organic compounds containing sulfur and nitrogen atoms, such as triazoles and thiadiazoles, are known to be effective corrosion inhibitors. google.com While the specific mechanism for this compound is not detailed in the provided context, its sulfur content likely plays a key role in its inhibitive properties.

Mechanistic Studies of Organic Transformations

Sulfur Transfer Reagent Capabilities

The defining feature of p-tolyl disulfide is the disulfide bond (-S-S-), which can be cleaved under certain conditions, allowing for the transfer of a sulfur atom to a suitable substrate. This capability is fundamentally demonstrated in its reactions with trivalent phosphorus compounds, such as phosphines and phosphites. The reaction involves the nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide. This cleavage of the S-S bond results in the formation of a phosphorothioate (B77711) and a p-toluenethiolate anion. While reagents like Lawesson's reagent are more commonly recognized for thionation, the reaction of this compound with phosphines illustrates its intrinsic ability to act as a sulfur transfer agent. The mechanism proceeds via a bimolecular association, leading to a phosphonium (B103445) ion intermediate which then resolves to the final products. rsc.org This reactivity underscores its potential, at a basic mechanistic level, for sulfur transfer in specific synthetic contexts.

Oxidation and Reduction Reactions in Organic Synthesis

The disulfide linkage in this compound is redox-active, allowing it to participate in both oxidation and reduction reactions.

Reduction Reactions: A quintessential reduction reaction of this compound involves its interaction with tertiary phosphines, such as triphenylphosphine, in the presence of water. nih.gov The phosphine (B1218219) attacks the disulfide bond in an SN2-type displacement, leading to the formation of a thiophosphonium cation and a thiolate anion. researchgate.net Subsequent hydrolysis of the intermediate yields the corresponding thiol (p-toluenethiol) and a phosphine oxide, a thermodynamically favorable process driven by the formation of the strong phosphorus-oxygen double bond. nih.govorgsyn.org This reaction is a standard method for the quantitative cleavage of disulfide bonds.

Oxidation Reactions: Conversely, the disulfide bond in this compound can be oxidized to higher oxidation states. For instance, diaryl disulfides can be oxidized to the corresponding thiosulfinates (Ar-S(O)-S-Ar). The oxidation of electron-rich diaryl disulfides, such as this compound, can be achieved using oxidizing agents like hydrogen peroxide, often in the presence of a catalyst. mdpi.com However, these reactions can sometimes lead to the formation of thiolsulfonate byproducts, indicating that reaction conditions must be carefully controlled to achieve selective oxidation to the thiosulfinate state. mdpi.com

Formation of Disulfide Bonds in Biochemical Processes

In biological systems, the formation of disulfide bonds is a critical post-translational modification that stabilizes the tertiary and quaternary structures of many proteins, particularly those destined for secretion or display on the cell surface. chemicalbook.comoup.com This process, known as oxidative folding, occurs primarily in the endoplasmic reticulum (ER) and is catalyzed by a family of enzymes known as protein disulfide isomerases (PDIs). oup.com

The fundamental chemical reaction underpinning this complex enzymatic machinery is thiol-disulfide exchange. PDI, in its oxidized state, reacts with thiol groups (from cysteine residues) on a nascent polypeptide chain to form a mixed disulfide intermediate between the enzyme and the protein. This intermediate is then resolved by another thiol group on the protein, resulting in the formation of a new disulfide bond within the protein and a reduced PDI enzyme.

While this compound is not a direct participant in these in vivo processes, it serves as a valuable small-molecule model for studying the fundamental principles of thiol-disulfide exchange. The reactions of this compound with various thiols in solution provide insights into the kinetics, thermodynamics, and mechanisms of disulfide bond formation and cleavage that are central to the much more complex processes occurring within the cell.

Thiol-Disulfide Exchange Reactions (TDE)

Thiol-disulfide exchange (TDE) is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond. This SN2 reaction results in the formation of a new disulfide bond and a new thiolate. It is a reversible equilibrium-driven process that is fundamental to the chemistry of this compound.

Electrochemical Promotion of TDE

Electrochemical methods can be employed to study and promote TDE reactions. The disulfide/thiol redox couple is electrochemically active, and techniques such as cyclic voltammetry can be used to investigate the oxidative and reductive behavior of compounds like this compound and its corresponding thiol. By controlling the electrode potential, it is possible to drive the reaction towards either the oxidized (disulfide) or reduced (thiol) state. The incorporation of catalysts, such as cobalt(II) phthalocyanine, into carbon paste electrodes can create modified electrodes with electrocatalytic properties, enabling the quantitative determination of disulfides at very low concentrations and facilitating the study of their exchange reactions.

Redox Mediators in TDE

The rate of thiol-disulfide exchange can be influenced by the presence of redox mediators. These are compounds that can exist in stable oxidized and reduced forms and can facilitate electron transfer between the primary reactants. In the context of TDE, mediators can initiate the process, for example, by reacting with a thiol to generate a thiyl radical or by activating the disulfide bond. Studies on similar aryl disulfides have shown that compounds like substituted amines (e.g., tri-p-tolylamine) can act as effective redox mediators in electrochemically promoted TDE, leading to high conversion of the starting disulfide.

Formation of Unsymmetrical Disulfides

A significant application of TDE involving symmetrical disulfides like this compound is the synthesis of unsymmetrical disulfides (Ar-S-S-R'). The reaction between a symmetrical disulfide and a different thiol (R'-SH) can lead to an equilibrium mixture containing both symmetrical starting materials, the symmetrical product (R'-S-S-R'), and the desired unsymmetrical disulfide. To drive the reaction towards the unsymmetrical product, specific catalysts and conditions are often required.

A notable method involves a palladium-catalyzed thiol-disulfide exchange. By employing a catalytic system of palladium(II) chloride (PdCl₂) in dimethyl sulfoxide (B87167) (DMSO), symmetrical disulfides can efficiently react with a variety of thiols to produce unsymmetrical disulfides. This method exhibits excellent functional group tolerance and is operationally simple.

Below is a table summarizing the synthesis of various unsymmetrical disulfides via the palladium-catalyzed reaction between a symmetrical disulfide and a thiol.

Symmetrical DisulfideThiolUnsymmetrical ProductYield (%)
Di(p-tolyl) disulfide4-Fluorothiophenol4-Fluorophenyl this compound89
Di(p-tolyl) disulfideThiophenolPhenyl this compound94
Di(p-tolyl) disulfide4-Methoxythiophenol4-Methoxyphenyl this compound95
Di(p-tolyl) disulfideBenzyl mercaptanBenzyl this compound91
Di(p-tolyl) disulfide1-DodecanethiolDodecyl this compound85

Data derived from a study on PdCl₂/DMSO-catalyzed thiol-disulfide exchange.

Mechanism of Aromatic Disulfide Exchange

The exchange of aromatic disulfides, such as this compound, is a specific instance of the broader class of thiol-disulfide exchange reactions. This process is fundamental in various chemical and biological systems and proceeds through a nucleophilic substitution mechanism at one of the sulfur atoms of the disulfide bond. acs.orgorgsyn.orgmdpi-res.com

The key mechanistic steps for the exchange involving an aromatic disulfide like this compound and a thiolate anion (Ar'S⁻) are as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the this compound molecule. This attack occurs along the axis of the S-S bond. acs.orgorgsyn.org

Transition State: This nucleophilic attack leads to the formation of a transient, high-energy trigonal bipyramidal transition state. In this arrangement, the attacking sulfur atom and the leaving p-tolylthio group occupy the apical positions, while the central sulfur atom and the p-tolyl group attached to it are in the equatorial plane. acs.org

Formation of a New Disulfide Bond: The S-S bond of the original this compound breaks, and a new disulfide bond is formed between the attacking sulfur atom and the central sulfur atom. The original p-tolylthio group is released as a new thiolate anion (p-tolyl-S⁻). mdpi-res.com

p-Tolyl-S-S-p-Tolyl + Ar'S⁻ ⇌ p-Tolyl-S-S-Ar' + p-Tolyl-S⁻

The rate of this exchange reaction is influenced by several factors, including the nucleophilicity of the attacking thiolate, the stability of the leaving thiolate, and steric hindrance around the disulfide bond. The reaction is generally reversible, and the position of the equilibrium is determined by the relative concentrations and reduction potentials of the participating thiols and disulfides.

Reactions with Sulfinic Acids

The reaction of this compound with p-toluenesulfinic acid represents a distinct oxidation-reduction process. In an environment of moist acetic acid containing a strong acid like sulfuric acid, this reaction can become the predominant pathway over the typical disproportionation of the sulfinic acid. nih.govnih.gov

The stoichiometry of this reaction has been established as:

4 ArSO₂H + ArSSAr → 3 ArSO₂SAr + 2 H₂O (where Ar = p-tolyl)

Kinetic studies of this reaction have revealed that it is first-order with respect to the sulfinic acid. The reaction rate is significantly accelerated by increasing the concentration of the strong acid catalyst and is retarded by an increase in water concentration. nih.gov

A proposed mechanism involves the equilibrium formation of an intermediate ion (I), which then undergoes a rate-determining decomposition. The dependence of the reaction rate on the concentrations of the reactants and catalyst supports this mechanistic pathway. nih.govnih.gov

ReactantProductStoichiometric Ratio (Reactant:Product)
p-Toluenesulfinic acidp-Tolyl p-toluenethiolsulfonate4:3
This compoundp-Tolyl p-toluenethiolsulfonate1:3

Reactions with Mercaptans and Alkyl Sulfides

The reaction of this compound with mercaptans (thiols) is a classic example of a thiol-disulfide exchange reaction, as described in section 5.4.4. The reaction proceeds via a nucleophilic attack of the thiolate anion of the mercaptan on one of the sulfur atoms of the this compound. This results in the formation of a mixed disulfide and a p-toluenethiolate anion. nih.govorganic-chemistry.org

The general reaction is as follows:

p-Tolyl-S-S-p-Tolyl + R-SH ⇌ p-Tolyl-S-S-R + p-Tolyl-SH

The reaction of this compound with alkyl sulfides is less common under standard conditions. However, the cleavage of the disulfide bond in aromatic disulfides can be achieved to form alkyl aryl sulfides through specific methodologies. For instance, a disilathiane-mediated reaction has been shown to facilitate the synthesis of alkyl aryl sulfides from aromatic disulfides and alkyl carboxylates. In this process, the disilathiane is proposed to activate the disulfide bond, leading to its cleavage and the subsequent formation of a thiosilane intermediate. This intermediate can then react with the alkyl carboxylate to yield the corresponding alkyl aryl sulfide. nih.gov

Regioselective C(sp²)-H Selenylation and Sulfenylation

This compound can serve as a sulfenylating agent in transition metal-catalyzed reactions for the direct functionalization of C(sp²)-H bonds, leading to the formation of aryl sulfides. Rhodium-catalyzed reactions, in particular, have been developed for the intermolecular C-H thiolation of arenes with disulfides. nih.gov

In these reactions, a directing group on the arene substrate coordinates to the rhodium catalyst, bringing it in proximity to a specific C-H bond. The catalyst then facilitates the cleavage of this C-H bond and the subsequent formation of a new C-S bond with a sulfur atom from the this compound. This methodology allows for the selective synthesis of mono- or di-thiolated products and demonstrates good tolerance to various functional groups. nih.gov

An example of such a transformation is the rhodium-catalyzed reaction between an arene with a directing group and this compound:

Arene-DG + p-Tolyl-S-S-p-Tolyl --(Rh catalyst)--> Arene(S-p-Tolyl)-DG

SubstrateProductCatalyst SystemSelectivity
Arene with directing groupAryl p-tolyl sulfideRhodium complexHigh regioselectivity for the ortho C-H bond

Hydroboration of Organic Disulfides

The hydroboration of disulfides is not as extensively studied as the hydroboration of alkenes and alkynes. However, boranes are known to be effective reducing agents and can react with sulfur-containing compounds. The reaction of borane (B79455) with this compound would be expected to involve the cleavage of the sulfur-sulfur bond.

While direct hydroboration of the S-S bond in this compound is not well-documented, related reactions of tolyl-substituted boron compounds suggest that exchange reactions are plausible. For example, the reaction of tetra(o-tolyl)diborane(4) with borane sources leads to hydride/aryl exchange reactions rather than a simple addition across a double bond. researchgate.netnih.gov

A plausible mechanism for the reaction of a borane (e.g., BH₃) with this compound would involve the nucleophilic attack of the hydride from the borane onto one of the sulfur atoms of the disulfide. This would lead to the cleavage of the S-S bond and the formation of a p-toluenethiol and a borane-thiol adduct.

The proposed reaction can be depicted as:

p-Tolyl-S-S-p-Tolyl + BH₃ → p-Tolyl-SH + p-Tolyl-S-BH₂

Further reduction of the borane-thiol adduct or reaction with another equivalent of borane could potentially occur. The specific products would depend on the stoichiometry of the reactants and the reaction conditions.

Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in studying the molecular vibrations of p-Tolyl disulfide. These methods are particularly sensitive to the molecule's conformation and intermolecular interactions, making them ideal for the analysis of polymorphism. wikipedia.orggammadata.se Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct three-dimensional arrangement. ikm.org.my

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for distinguishing between different polymorphs of a compound. sci-hub.st The FT-IR spectra of different crystalline forms typically show many similar absorption bands, but also distinct differences that serve as a fingerprint for each form. sci-hub.st These differences often arise from variations in intermolecular interactions, such as hydrogen bonding, which affect the vibrational modes of the molecule. wikipedia.org

For this compound, three polymorphic phases, designated α, β, and γ, have been studied. mdpi.com FT-IR spectroscopy has been employed to evaluate and compare these phases. mdpi.com Computational methods using Density Functional Theory (DFT) have also been successfully used to predict the FT-IR spectra of these different crystal forms. mdpi.com The analysis often focuses on specific regions of the spectrum, such as 3200 cm⁻¹ to 2900 cm⁻¹ and 1600 cm⁻¹ to 1250 cm⁻¹, where significant differences between the polymorphs can be observed. mdpi.com For example, a pressure-induced phase transition from the α form to the β form has been documented. acs.org The stability of different polymorphic forms can sometimes be assessed through their FT-IR spectra. ikm.org.my Calculated IR spectra for the α and β phases of this compound under standard atmospheric pressure show distinct patterns that allow for their differentiation. researchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique that is highly effective for polymorphic analysis. gammadata.se It is particularly sensitive to changes in molecular backbone bonds and can reveal vibrational modes resulting from intermolecular interactions within the crystal lattice. wikipedia.orggammadata.se This makes it possible to uncover structural differences among polymorphs. wikipedia.org

Like FT-IR, Raman spectroscopy has been used to study the α and β phases of this compound. mdpi.comresearchgate.net Computational studies have been performed to calculate the theoretical Raman spectra of these polymorphs, providing a basis for identifying and differentiating them experimentally. researchgate.net The ability to discriminate between polymorphs that are otherwise difficult to identify is a key advantage of this technique. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the this compound molecule. The spectrum typically shows two main signals corresponding to the aromatic protons on the tolyl groups and the methyl protons.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a multiplet, while the methyl protons appear as a singlet. guidechem.comchemicalbook.com In dimethyl sulfoxide-d₆ (DMSO-d₆), specific chemical shifts have been reported. rsc.org

¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Integration
Aromatic CH 7.55 - 7.63 Multiplet 4H
Aromatic CH 7.88 - 7.95 Multiplet 4H
Methyl CH₃ 2.38 Singlet 6H

Source: The Royal Society of Chemistry. rsc.org

Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the methyl carbon, the four different types of aromatic carbons (the two protonated carbons, the carbon attached to the sulfur atom, and the carbon attached to the methyl group).

Data has been recorded in solvents such as deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.orgchemicalbook.com

¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm)
C-S 139.43
C-CH₃ 133.21
Aromatic CH 129.51
Methyl CH₃ 21.64

Source: The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which for this compound allows for the determination of its molecular weight and the study of its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound provides valuable structural information. nist.govnist.gov

The molecular formula of this compound is C₁₄H₁₄S₂. nist.govnist.gov Its calculated molecular weight is approximately 246.4 g/mol . nih.gov The mass spectrum shows a molecular ion peak (M⁺) corresponding to this mass. nist.gov The fragmentation pattern provides further confirmation of the structure, typically involving the cleavage of the disulfide bond or loss of fragments from the tolyl groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile. In the context of this compound and related species, ESI-MS, particularly in the negative ion mode, has been effectively used to study reaction intermediates and products in solution.

Research combining NMR spectroscopy with ESI-MS has been instrumental in characterizing the species formed during the reaction of sulfur with p-toluenethiolate. libretexts.org In these studies, negative ion mode ESI-MS was used to identify the p-tolyl disulfanide (B1206050) anion (p-tolSS⁻) as a major product. libretexts.org The mass spectrometry data supported the assignments made by NMR. libretexts.org Further analysis of the reaction mixtures revealed the presence of higher-order arylpolysulfanide anions (p-tolSₓ⁻, where x ≥ 3). libretexts.org The ESI-MS data for a mixture containing lithium triflate showed signals corresponding to p-toluenethiolate ([C₇H₇S]⁻), p-tolyl disulfanide ([C₇H₇S₂]⁻), and higher order polysulfanide products, with measured m/z values summarized in the table below. libretexts.org

In studies involving metal complexes, ESI-MS has also identified fragments such as p-tolS⁻ (m/z = 123.0268) and complex ions like [Zn(p-tolS)₃]⁻ (m/z = 432.9922). libretexts.org It is noted that the disulfide itself can sometimes undergo in-source reduction during ESI-MS analysis, which can complicate quantification but also provides a tool for identifying disulfide bonds. ciqtekglobal.com

Table 1: ESI-MS Data for p-Tolyl Polysulfanide Anions

Ion Formula Calculated m/z Observed m/z libretexts.org
p-tolS⁻ [C₇H₇S]⁻ 123.03 123.0350
p-tolSS⁻ [C₇H₇S₂]⁻ 155.00 155.0030
p-tolS₃⁻ [C₇H₇S₃]⁻ 186.98 186.9765
p-tolS₄⁻ [C₇H₇S₄]⁻ 218.95 218.9491

Data sourced from a study on metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. syntechinnovation.com In this method, the compound is vaporized and separated on a chromatographic column before being detected and fragmented by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, while the retention time (RT) aids in identification. syntechinnovation.comnih.gov

This compound (molecular weight: 246.39 g/mol ) is readily analyzed by GC-MS. shimadzu.comlcms.cz In electron ionization (EI) mode, it typically shows a distinct molecular ion peak ([M]⁺•) at an m/z of 246. bruker.com The NIST Mass Spectrometry Data Center provides a reference electron ionization mass spectrum for bis(4-methylphenyl) disulfide. lcms.cz

Various studies report different retention times for this compound, which is expected due to variations in GC parameters such as the column type, column dimensions, temperature program, and carrier gas flow rate. For instance, in an analysis of an oxidation reaction of p-thiocresol, this compound was identified with a retention time of 10.01 minutes on a DB-1MS column, with the molecular ion at m/z = 246. bruker.com Another study using a different temperature program on a TG-5MS column reported a retention time of 7.90 minutes for bis(p-tolyl)disulfide. researchgate.net A third analysis, focused on extractable and leachable compounds using a DB-5Q column, identified this compound at a retention time of 19.01 minutes. tcichemicals.com

Table 2: Reported GC-MS Retention Times for this compound

Retention Time (min) GC Column Key Experimental Detail Source
10.01 Agilent DB-1MS Analysis of p-thiocresol oxidation product. bruker.com
7.90 Thermo Scientific TG-5MS Detection of intermediates in an electrochemical reaction. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. While GC-MS is often preferred for volatile compounds like this compound, LC-MS is indispensable for analyzing non-volatile, polar, or thermally sensitive molecules and is frequently used in broad screening applications. libretexts.orguva.nl

A key application of LC-MS in disulfide analysis is the characterization of disulfide bonds in proteins and peptides. A common strategy involves comparing the mass of a sample before and after reduction. The cleavage of a disulfide bond adds two hydrogen atoms, resulting in a mass increase of 2 Da for each disulfide bond present. This mass shift, readily detectable by high-resolution LC-MS, allows for the rapid determination of the number of disulfide bonds in intact proteins, serving as a high-throughput screening method.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. rsc.org This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates. shimadzu.com The homolytic cleavage of the sulfur-sulfur bond in this compound can generate two p-tolylthiyl radicals (p-tolS•), which are paramagnetic and thus EPR-active.

The direct detection of transient radicals like the p-tolylthiyl radical can be challenging due to their short lifetimes and high reactivity. In one study investigating disulfide bond activation, the intermediacy of thiyl radicals from the cleavage of di(p-tolyl)disulfide was confirmed by trapping experiments and GC-MS analysis of subsequent products, but direct detection by EPR was reported as unsuccessful, likely due to the high recombination rate of the radicals. A common technique to overcome this is spin trapping, where a short-lived radical reacts with a spin trap molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to form a more stable radical adduct that can be more easily observed by EPR. shimadzu.com

The primary parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants, which are characteristic of a specific radical and its environment. libretexts.org For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023). libretexts.org Sulfur-centered radicals, however, often show significant deviation from this value due to spin-orbit coupling. Thiyl radicals (RS•) are known to have characteristic EPR spectra. bruker.com Furthermore, they can react with other species to form different radicals, such as the disulfide radical anion (RSSR•⁻), which has distinct g-values. For example, a disulfide radical anion studied in a ribonucleotide reductase mutant exhibited an axially asymmetric g tensor with principal values of g₁ = 2.023, g₂ = 2.015, and g₃ = 2.002, which are considered consistent with this type of radical. bruker.com

Table 3: Mentioned Compounds

Compound Name Synonym(s) Molecular Formula
This compound Bis(4-methylphenyl) disulfide; Di-p-tolyl disulfide C₁₄H₁₄S₂
p-Thiocresol 4-Methylthiophenol C₇H₈S
p-Tolyl disulfanide anion [C₇H₇S₂]⁻
p-Toluenethiolate anion [C₇H₇S]⁻
5,5-Dimethyl-1-pyrroline N-oxide DMPO C₆H₁₁NO
2,4,6-Tri-tert-butylnitrosobenzene BNB C₁₈H₂₉NO
(2,6-di-tert-butyl-4-methylphenoxy)(p-tolyl)sulfane C₂₈H₃₄OS

Biological and Pharmaceutical Research

Disulfide Bonds in Protein Folding and Stabilization

Disulfide bonds are crucial covalent linkages that contribute significantly to the conformational stability of many proteins, particularly those secreted from cells. youtube.com These bonds form between the sulfur atoms of two cysteine amino acid residues within a protein chain. youtube.com

The formation of disulfide bonds is a key rate-limiting step in the folding of many proteins into their precise three-dimensional structures. nih.gov This process, known as oxidative folding, is often catalyzed by enzymes like protein disulfide isomerase (PDI) within the endoplasmic reticulum. nih.govnih.gov The enzyme facilitates the correct pairing of cysteines, preventing misfolding that could lead to non-functional or aggregated proteins. nih.gov

Once formed, these bonds act as structural staples, locking the protein into its native, functional conformation. youtube.commonash.edu This stabilization is critical for proteins that must function in the often harsh extracellular environment, where they are exposed to fluctuations in temperature and pH. youtube.com By reducing the entropy of the unfolded state, disulfide bonds make the folded, active state of the protein more thermodynamically favorable. youtube.com The study of simple organic disulfides helps elucidate the fundamental chemical properties that govern the formation and cleavage of these vital biological linkages.

Key Roles of Disulfide Bonds in Proteins:

FunctionDescriptionSignificance
Structural StabilizationForms covalent cross-links between cysteine residues, locking in the protein's tertiary or quaternary structure. youtube.commonash.eduIncreases resistance to denaturation from heat, pH changes, and chemical agents. youtube.com
Guiding Folding PathwaysThe formation of disulfide bonds can direct the protein folding process, helping it achieve its native conformation efficiently. youtube.comnih.govPrevents misfolding and aggregation by stabilizing correct intermediate structures. nih.gov
Modulating FunctionThe reversible formation and breakage of disulfide bonds can act as a switch to regulate a protein's biological activity in response to cellular redox conditions. youtube.comAllows for dynamic control of enzyme activity or receptor binding.

Disulfide Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine a monoclonal antibody's specificity with a potent cytotoxic drug's cell-killing ability. The linker that connects these two components is critical to the ADC's success, and disulfide linkers are widely used due to their unique properties. wuxiapptec.com

Disulfide linkers are designed to be stable in the bloodstream but to be cleaved selectively within the tumor microenvironment. creative-biolabs.com The rationale behind this design is the significant difference in reducing potential between the extracellular space and the intracellular environment. The cytoplasm of a cell has a much higher concentration of reducing agents, most notably glutathione (B108866) (GSH), than the blood plasma. wuxiapptec.comcreative-biolabs.com

When an ADC with a disulfide linker is internalized by a target cancer cell, the high intracellular glutathione concentration rapidly reduces the disulfide bond, releasing the cytotoxic payload precisely where it is needed. wuxiapptec.comnih.gov This targeted release mechanism enhances the therapeutic window of the drug by minimizing off-target toxicity to healthy tissues. creative-biolabs.com Aryl disulfides, structurally related to p-Tolyl disulfide, are often incorporated into these linker designs to modulate stability and release kinetics.

Mechanism of Disulfide Linker Cleavage in ADCs:

Circulation: The ADC circulates in the bloodstream, where the disulfide linker remains stable due to the low concentration of reducing agents. creative-biolabs.com

Targeting & Internalization: The antibody portion of the ADC binds to a specific antigen on the surface of a cancer cell, and the entire complex is internalized, often into lysosomes. nih.gov

Cleavage: Inside the cell, the high concentration of glutathione (GSH) attacks the disulfide bond. creative-biolabs.com This thiol-disulfide exchange reaction cleaves the linker. nih.gov

Payload Release: The cytotoxic drug is released from the antibody in its active form, where it can then exert its cell-killing effect. wuxiapptec.com

Role in Organic Sulfur Redox Cycling

The disulfide bond is a key player in organic sulfur redox chemistry. The interconversion between thiols (R-SH) and disulfides (R-S-S-R') is a fundamental redox process in organic chemistry and biology. mdpi.com this compound serves as a classic example of an organic disulfide that can participate in these cycles.

The oxidation of thiols to disulfides is a common and important transformation. mdpi.com This reaction can be achieved using a variety of oxidizing agents, including aerobic oxidation catalyzed by metal complexes. mdpi.com Conversely, disulfides can be reduced back to their corresponding thiols. This easy interconversion makes disulfides a stable way to store and protect thiol groups during multi-step syntheses. mdpi.com This redox cycling is analogous to biological processes where disulfide bonds are formed and broken to regulate protein function. youtube.com

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

This compound is a useful reagent and building block in organic synthesis for creating more complex molecules with potential biological activity. cymitquimica.comnih.gov Its disulfide bond can be cleaved to generate a p-toluenethiolate anion, which is a versatile nucleophile for introducing the tolylthio group into other molecules.

Furthermore, disulfides themselves are a structural motif found in a number of biologically active natural products and synthetic compounds, including antibiotics. nih.gov The synthesis and study of simple, symmetric disulfides like this compound provide a foundation for developing methods to create more complex and unsymmetrical disulfides, which have shown promise as antioxidant and antimicrobial agents. nih.gov The reactivity of the S-S bond allows it to be used in the construction of various sulfur-containing heterocyclic compounds that form the core of many pharmaceutical agents.

Applications in Agrochemicals

The principles of disulfide chemistry and the biological activities of related sulfur-containing compounds extend into the agrochemical field. Derivatives of thiourea (B124793), which can be conceptually linked to the chemistry of sulfur-containing aromatics, have been investigated for a range of agricultural applications. researchgate.net These compounds have shown activity as fungicides, herbicides, and insect growth regulators. researchgate.netnih.gov Research into the synthesis and reactivity of compounds like this compound contributes to the broader understanding of organosulfur chemistry that can be leveraged to develop new and effective crop protection agents. researchgate.net

Molecular Docking and Induced Fit Docking (IFD) Studies for Inhibitory Mechanisms

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. scispace.com This method is crucial in modern drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. mdpi.com Standard docking often assumes the protein target is rigid, which is not always biologically accurate. schrodinger.com

Induced Fit Docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site. schrodinger.comresearchgate.net It allows the receptor to change its conformation to better accommodate the ligand, providing a more realistic prediction of the binding mode. schrodinger.comnih.govchemrxiv.org This is particularly important for enzymes like cytochrome P450s, which are known for their high flexibility. nih.gov IFD has been successfully used to study the binding mechanisms of various enzyme inhibitors, including those targeting protein tyrosine kinases and HIV-1 integrase. researchgate.netnih.gov Studies on derivatives of this compound, such as thioureas, utilize these computational methods to rationalize their biological activity and guide the design of more potent inhibitors.

Studies on Thiourea Derivatives

Thiourea derivatives are a class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netnih.gov The tolyl group, as found in this compound, is a common substituent in the design of biologically active thiourea compounds. nih.gov

The crystal structures of compounds like N,N'-(p-tolyl)thiourea have been determined to understand their three-dimensional conformation and intermolecular interactions, such as hydrogen bonding. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for computational modeling, like molecular docking, to understand how these molecules interact with their biological targets. nih.govnih.gov The synthesis and evaluation of various substituted thioureas, including those with tolyl moieties, is an active area of research in medicinal chemistry. researchgate.netnih.gov

Metal Complexes with p-Tolyl Derivatives and Biological Activity

The incorporation of p-tolyl derivatives into metal complexes has been a subject of scientific investigation, particularly concerning their potential biological activities. Research has demonstrated that the coordination of such ligands with various metal ions can yield complexes with notable antimicrobial properties.

One significant area of study involves complexes synthesized from the reaction of 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide (Cthta) with a range of metal ions. researchgate.net This bidentate ligand has been used to form solid complexes with Vanadium(IV), Zirconium(IV), Palladium(II), Platinum(IV), Cerium(IV), and Uranium(VI). researchgate.net Elemental analysis of these compounds established a consistent metal-to-ligand molar ratio of 1:2 for all the synthesized complexes. researchgate.net Subsequent evaluation of the Cthta ligand and its corresponding metal complexes revealed both antibacterial and antifungal activities, highlighting the biological potential of these p-tolyl derivative structures. researchgate.net

In a different vein of research, organometallic platinum complexes containing the p-tolyl ligand have been synthesized and explored. Studies have reported the creation of new cyclometallated platinum(II) and platinum(IV) compounds that feature a para-tolyl ligand. researchgate.net The synthesis of these complexes is noted as relevant for applications in bio-organometallic chemistry, suggesting their potential utility in biological systems. researchgate.net These investigations into mono(p-tolyl)platinum(II) and bis(p-tolyl)platinum(II) complexes serve as foundational work for further exploration into their biological effects. researchgate.net

The table below summarizes the findings from studies on metal complexes containing p-tolyl derivatives and their investigated biological activities.

Table 1. Biological Activity of Metal Complexes with p-Tolyl Derivatives

Metal Ion Ligand Investigated Biological Activity
Vanadium(IV) 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide Antibacterial, Antifungal researchgate.net
Zirconium(IV) 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide Antibacterial, Antifungal researchgate.net
Palladium(II) 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide Antibacterial, Antifungal researchgate.net
Platinum(IV) 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide Antibacterial, Antifungal researchgate.net
Platinum(II), (IV) p-Tolyl Studied for bio-organometallic applications researchgate.net
Cerium(IV) 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide Antibacterial, Antifungal researchgate.net

Table 2. List of Compounds Mentioned

Compound Name
This compound
2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide
Vanadium(IV)
Zirconium(IV)
Palladium(II)
Platinum(IV)
Platinum(II)
Cerium(IV)

Environmental and Safety Considerations in Research

Precautions for Environmental Release

Preventing the release of p-tolyl disulfide into the environment is a critical aspect of its responsible handling in a laboratory setting. The primary directive is to avoid its entry into drainage systems. tcichemicals.comhpc-standards.comsigmaaldrich.comchemsrc.com In the event of an accidental spill, the material should be contained and collected. For solid this compound, this involves sweeping or vacuuming the material into a suitable, airtight disposal container, taking care to avoid generating dust. tcichemicals.commolbase.com For liquid spills, an inert absorbent material should be used to soak up the substance before disposal as hazardous waste. hpc-standards.com

General handling procedures in the laboratory should include working in a well-ventilated area or under a local exhaust system to minimize the dispersion of dust or vapors. tcichemicals.comchemsrc.commolbase.com Personal protective equipment, including gloves and safety glasses, should be worn to avoid skin and eye contact. tcichemicals.comhpc-standards.com After handling, it is crucial to wash hands and face thoroughly. tcichemicals.comguidechem.com Contaminated clothing should be removed and washed before reuse. tcichemicals.commolbase.com

Storage of this compound requires a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents, reducing agents, and strong bases. hpc-standards.commolbase.com Containers should be kept tightly closed when not in use. tcichemicals.commolbase.com

Contamination of Soil and Water Sources

Given its insolubility in water, this compound poses a risk of contamination to soil and water sources if released. guidechem.comguidechem.com Precautions must be taken to prevent the compound from entering the environment. guidechem.comguidechem.com In the case of a fire, runoff from fire control or dilution water may cause pollution, and measures should be taken to contain it. sigmaaldrich.commolbase.com

While specific data on the environmental fate and ecotoxicity of this compound is limited, some disulfide compounds have been investigated for their potential use in agriculture as soil disinfectants. spectrumchemical.comgoogle.com This suggests that compounds of this class can have significant biological effects in soil environments. google.com Therefore, any release of this compound should be treated as a potential contamination event.

The following table outlines key information regarding the potential for environmental contamination.

Parameter Information References
Water Solubility Insoluble guidechem.com
Environmental Precaution Do not let product enter drains. tcichemicals.comhpc-standards.comsigmaaldrich.comchemsrc.com
Fire Runoff Runoff from fire control or dilution water may cause pollution. sigmaaldrich.commolbase.com
Potential Soil Impact Disulfide compounds have been explored as soil disinfectants, indicating potential for biological effects. google.com

Toxic Fumes at High Temperatures

A significant hazard associated with this compound is the generation of toxic and irritating fumes upon thermal decomposition or combustion. molbase.comguidechem.comguidechem.comspectrumchemical.com When exposed to high temperatures, as in a fire, this compound can decompose to produce hazardous substances. molbase.com

The primary hazardous decomposition products include:

Carbon monoxide (CO) tcichemicals.commolbase.com

Carbon dioxide (CO2) tcichemicals.commolbase.com

Sulfur oxides (SOx), including sulfur dioxide (SO2) tcichemicals.commolbase.com

These gases are irritating and can be highly toxic. molbase.com Therefore, in the event of a fire involving this compound, firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode. molbase.com The use of water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media. hpc-standards.commolbase.com

The following table summarizes the hazardous decomposition products of this compound.

Decomposition Product Chemical Formula References
Carbon MonoxideCO tcichemicals.commolbase.com
Carbon DioxideCO2 tcichemicals.commolbase.com
Sulfur OxidesSOx tcichemicals.commolbase.com

Q & A

Q. What experimental methods are recommended for synthesizing p-Tolyl disulfide and verifying its purity?

this compound can be synthesized via oxidative coupling of 4-methylbenzenethiol using oxidizing agents like hydrogen peroxide (H₂O₂). For purification, column chromatography with non-polar solvents (e.g., petroleum ether/ethyl acetate 99:1) is effective . Purity verification typically employs ¹H NMR spectroscopy (e.g., δ = 7.38 ppm and 7.10 ppm for aromatic protons, 2.32 ppm for methyl groups) and thin-layer chromatography (TLC) with comparison to authentic samples .

Q. How can the stability of this compound be assessed under different reaction conditions?

Stability studies should include kinetic analysis under varying temperatures, pH, and solvent systems. For example, acid-catalyzed disproportionation of benzyl this compound in acetic acid with sulfuric acid (0.05–0.20 M) reveals second-order kinetics and susceptibility to inhibition by mercaptans . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can further characterize thermal stability .

Q. What analytical techniques are optimal for confirming disulfide bond connectivity in this compound derivatives?

Non-reducing peptide mapping via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is critical. LC/ES-MS and LC/ES-MS/MS before and after reduction with agents like dithiothreitol (DTT) enable disulfide bond identification. Software tools (e.g., pLink-SS) aid in data interpretation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in oxidation reactions?

Electron-donating groups (e.g., methyl in this compound) enhance reactivity in oxidation reactions. For instance, this compound reacts with H₂O₂ to form thiosulfonates in >90% yield within 8–9 hours, whereas aliphatic disulfides require prolonged reaction times . Computational studies (e.g., density functional theory) can model charge distribution and transition states to rationalize these effects .

Q. What mechanistic insights explain the acid-catalyzed disproportionation of unsymmetrical disulfides like benzyl this compound?

The reaction follows a chain mechanism involving dithiosulfonium ion intermediates. Kinetic studies show second-order dependence on disulfide concentration and inhibition by mercaptans (e.g., p-toluenethiol), supporting a radical-chain pathway. Catalysis by n-butyl sulfide accelerates the reaction via thioalkylsulfonium ion intermediates .

Q. How can computational tools guide the design of this compound-based materials with dynamic properties?

Molecular dynamics simulations predict the behavior of disulfide bonds in self-healing polymers. For example, disulfide bonds in polyurethane coatings exhibit dynamic exchange at >60°C, enabling crack repair. Pairing these simulations with experimental DSC and tensile testing validates design hypotheses .

Methodological Considerations

Q. How should researchers address contradictions in reaction yield data for this compound derivatives?

Systematic variation of reaction parameters (e.g., oxidant equivalents, temperature) and statistical analysis (e.g., ANOVA) can identify outliers. For example, discrepancies in thiosulfonate yields may arise from incomplete oxidation or side reactions, detectable via LC-MS monitoring .

Q. What strategies optimize LC-MS/MS workflows for disulfide bond analysis in complex mixtures?

Use proteases with high specificity (e.g., trypsin) to minimize disulfide scrambling. Partial reduction with tris(2-carboxyethyl)phosphine (TCEP) and alkylation steps (e.g., iodoacetamide) stabilize free thiols. Data-independent acquisition (DIA) modes enhance peptide coverage .

Data Interpretation and Reporting

Q. How can researchers validate disulfide bond assignments in mass spectrometry data?

Combine de novo sequencing with database searching (e.g., Mascot, Byonic). Cross-validate using isotopic patterns and fragment ion matching (e.g., b/y ions). For ambiguous cases, synthetic standards or site-directed mutagenesis provide conclusive evidence .

Q. What statistical approaches are recommended for analyzing kinetic data in disulfide disproportionation studies?

Non-linear regression of time-course data (e.g., using the relationship k=slope×Ke1/2[ArSSR]0k = \frac{\text{slope} \times K_e^{1/2}}{[\text{ArSSR}]_0}) accounts for equilibrium constants and initial concentrations. Error propagation analysis ensures robustness in rate constant determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.